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Compound of Interest

Compound Name:
8-fluoro-2,3,4,5-tetrahydro-1H-1,5-

benzodiazepin-2-one

Cat. No.: B1442460 Get Quote

Initial searches for CAS number 620948-83-6 lead to the chemical entity 8-Fluoro-2,3,4,5-

tetrahydro-1H-1,4-benzodiazepine.[1][2][3] However, there is a notable lack of substantial

research and application data for this specific molecule in the public domain. In contrast,

search results frequently associate this CAS number with GSK5182, a structurally distinct and

extensively studied compound. GSK5182 is a 4-hydroxytamoxifen analog that has emerged as

a critical tool for investigating the physiological and pathophysiological roles of ERRγ.[4] This

guide will proceed with a detailed examination of GSK5182, assuming it to be the compound of

interest for in-depth research applications.

GSK5182 is recognized for its high selectivity and potency as an inverse agonist of ERRγ, with

an IC50 of 79 nM.[5] It does not exhibit significant activity at other nuclear receptors, including

ERRα or the estrogen receptors (ERα), making it a precise molecular probe.[6] Its utility has

been demonstrated in various research contexts, including metabolic diseases, oncology, and

inflammatory conditions.

Chemical and Physical Properties of GSK5182
A clear understanding of the physicochemical properties of GSK5182 is essential for its proper

handling, storage, and use in experimental settings.
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Property Value Source

CAS Number 877387-37-6 [5]

Molecular Formula C27H31NO3 [5]

Molecular Weight 417.54 g/mol [5]

Appearance White solid [5]

Solubility
DMSO: ≥ 80 mg/mL (191.6

mM)
[5]

Storage

Powder: -20°C for up to 3

years. In solvent: -80°C for up

to 1 year.

[5]

Mechanism of Action: Inverse Agonism of ERRγ
Estrogen-Related Receptors (ERRs) are orphan nuclear receptors that are constitutively active,

meaning they can regulate gene expression without a natural ligand.[4] GSK5182 functions as

an inverse agonist of ERRγ, meaning it binds to the receptor and reduces its basal level of

activity.

This mechanism involves several key steps:

Binding and Conformational Change: GSK5182 binds to the ligand-binding domain of ERRγ,

inducing a conformational change.

Co-repressor Recruitment: This altered conformation facilitates the recruitment of co-

repressors, such as the Small Heterodimer Partner-Interacting Leucine Zipper (SMILE), to

the ERRγ complex.[7]

Inhibition of Transcriptional Activity: The recruitment of co-repressors leads to the

suppression of ERRγ's transcriptional activity, thereby downregulating the expression of its

target genes.[4]

Inhibition of Ubiquitination and Increased Protein Stability: Interestingly, while inhibiting its

transcriptional activity, GSK5182 has been shown to increase the protein stability of ERRγ by
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inhibiting its ubiquitination and subsequent degradation.[7][8] This leads to an accumulation

of the inactive form of the receptor.[7]
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Figure 1: Mechanism of GSK5182 action on ERRγ.
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GSK5182's selective inhibition of ERRγ has made it a valuable tool in several areas of

research.

Metabolic Diseases: Diabetes
ERRγ is a key regulator of hepatic gluconeogenesis, the process of producing glucose in the

liver. In diabetic models, ERRγ activity is often elevated, contributing to hyperglycemia.

Signaling Pathway: ERRγ, in conjunction with its coactivator PGC-1α, promotes the

expression of genes involved in gluconeogenesis.

Effect of GSK5182: By inhibiting ERRγ, GSK5182 suppresses hepatic glucose production. In

vivo studies in db/db and diet-induced obese mice have shown that administration of

GSK5182 can normalize hyperglycemia.[5]
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Figure 2: GSK5182's role in hepatic gluconeogenesis.

Oncology: Hepatocellular Carcinoma
In certain cancers, such as hepatocellular carcinoma (HCC), ERRγ has been implicated in

promoting cell proliferation.

Mechanism: Inhibition of ERRγ by GSK5182 has been shown to reduce the proliferation and

growth of human hepatoma cell lines (e.g., PLC/PRF/5).[5] GSK5182 can also induce the

generation of reactive oxygen species (ROS) in these cancer cells.

Inflammatory Diseases: Osteoarthritis
ERRγ is involved in the pathogenesis of osteoarthritis (OA) by promoting the expression of

matrix metalloproteinases (MMPs) that degrade cartilage.
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Signaling Pathway: Pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α can increase the

expression of ERRγ in chondrocytes. ERRγ then upregulates catabolic factors, including

MMP-3 and MMP-13.

Effect of GSK5182: GSK5182 inhibits the expression of these pro-inflammatory cytokine-

induced catabolic factors.[4] In mouse models of OA, GSK5182 has been shown to

significantly reduce cartilage degeneration.[4]

Bone Metabolism: Osteoclastogenesis
GSK5182 has also been shown to inhibit osteoclast differentiation and accelerate osteoclast

apoptosis.[6][9]

Mechanism: It achieves this by suppressing the RANKL-mediated activation of key signaling

pathways, including NF-κB, JNK, and ERK.[9] This leads to the reduced expression of crucial

transcription factors for osteoclastogenesis, such as c-Fos and NFATc1.[6]

Experimental Protocols
The following are examples of experimental protocols derived from the literature, which can

serve as a starting point for designing new studies.

In Vitro: Inhibition of Proliferation in Hepatoma Cells
This protocol is based on studies using the PLC/PRF/5 human hepatoma cell line.[5]

Cell Culture: Culture PLC/PRF/5 cells in appropriate media and conditions.

Stock Solution Preparation: Prepare a concentrated stock solution of GSK5182 in DMSO

(e.g., 20 mM).

Treatment: Seed cells in multi-well plates. After allowing them to adhere, treat the cells with

varying concentrations of GSK5182 (e.g., 0, 10, 20 μM). A vehicle control (DMSO) should be

included.

Incubation: Incubate the cells for different time points (e.g., 24, 48, 72 hours).
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Proliferation Assay: Assess cell proliferation using a standard method such as MTT, WST-1,

or direct cell counting.

In Vitro: Inhibition of Catabolic Factors in Chondrocytes
This protocol is adapted from studies on mouse articular chondrocytes.[4]

Cell Isolation and Culture: Isolate primary articular chondrocytes from mice and culture them.

Induction of Catabolism: Treat chondrocytes with a pro-inflammatory cytokine (e.g., IL-1β at

0.1-1 ng/mL, or TNF-α at 10-50 ng/mL) for 24 hours to induce a catabolic state.

GSK5182 Treatment: Co-treat the cells with the inflammatory cytokine and various

concentrations of GSK5182 (e.g., 2.5, 5, 10 μM).

Gene Expression Analysis: After 24 hours of treatment, harvest the cells and extract RNA.

Analyze the expression of MMP-3 and MMP-13 using quantitative real-time PCR (qRT-PCR).

In Vivo: Anti-diabetic Effects in Mouse Models
This protocol is based on studies in db/db or diet-induced obese mice.[5]

Animal Models: Utilize db/db mice or diet-induced obese (DIO) mice as models for type 2

diabetes.

Drug Preparation and Administration: Prepare a formulation of GSK5182 for intraperitoneal

injection. A common dosage is 40 mg/kg, administered daily.

Treatment Period: Treat the mice for a specified period (e.g., 25 or 30 days).

Monitoring: Monitor blood glucose levels and other relevant metabolic parameters

throughout the study.

Terminal Analysis: At the end of the study, perform a hyperinsulinemic-euglycemic clamp

study to assess insulin sensitivity and hepatic glucose production. Tissues can be harvested

for further analysis (e.g., gene expression in the liver).

Quantitative Data Summary
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Parameter Value Context Source

IC50 79 nM
Inverse agonist

activity at ERRγ
[5]

In Vitro Concentration

(Hepatoma Cells)
10-20 μM

Inhibition of

proliferation in

PLC/PRF/5 cells

[5]

In Vitro Concentration

(Chondrocytes)
2.5-10 μM

Inhibition of pro-

inflammatory cytokine-

induced catabolic

factors

[4]

In Vivo Dosage (Mice) 40 mg/kg/day (i.p.)
Anti-diabetic effects in

db/db and DIO mice
[5]

Conclusion
GSK5182 is a highly selective and potent inverse agonist of ERRγ that has proven to be an

invaluable research tool. Its ability to modulate ERRγ activity has shed light on the receptor's

role in a multitude of physiological and pathological processes, from metabolic regulation to

inflammation and cancer. This guide provides a foundational understanding of GSK5182, its

mechanism of action, and its application in various research settings, enabling scientists to

effectively incorporate this compound into their studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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